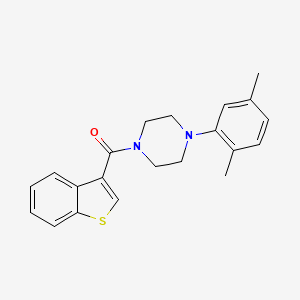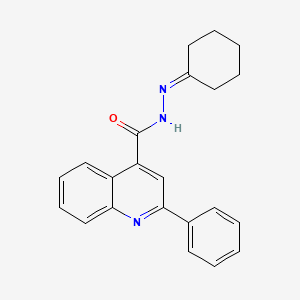![molecular formula C19H24N2O2 B5752206 N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AOCIM, and it has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of AOCIM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. AOCIM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AOCIM has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
AOCIM has been shown to have several biochemical and physiological effects. AOCIM has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. AOCIM has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. AOCIM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
AOCIM has several advantages for lab experiments, including its high purity and stability. AOCIM is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AOCIM has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on AOCIM. One potential direction is to study the effects of AOCIM on other diseases, such as multiple sclerosis and Huntington's disease. Another potential direction is to investigate the potential use of AOCIM as a therapeutic agent for other conditions, such as chronic pain and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of AOCIM and its potential side effects.
Conclusion:
In conclusion, N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOCIM has been studied extensively for its biochemical and physiological effects, and its potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of AOCIM and its potential applications in the future.
Synthesis Methods
The synthesis of AOCIM is a complex process that involves several steps. The first step is the reaction between 3-methylbenzenecarboxylic acid and thionyl chloride to produce 3-methylbenzenecarbonyl chloride. The second step is the reaction between 3-methylbenzenecarbonyl chloride and N-(tert-butoxycarbonyl)-1-adamantylamine to produce N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
AOCIM has been studied extensively for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. AOCIM has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. AOCIM has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-3-2-4-16(5-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNCRHBAHDSGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)


![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)